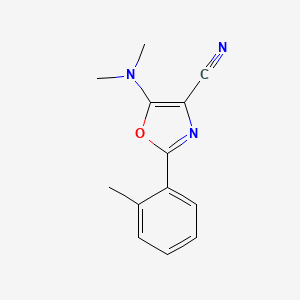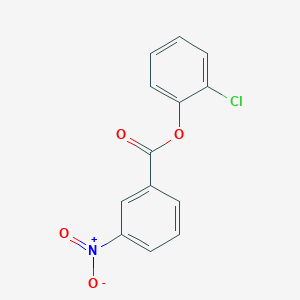![molecular formula C15H20N2O3 B5769267 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperidinecarboxamide derivatives, which have been studied extensively for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide may act by inhibiting the activity of certain enzymes that are involved in inflammation and pain. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to fully understand the mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. This could lead to the development of more effective therapies for a variety of diseases. Finally, more research is needed to determine the optimal dosage and administration of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide for therapeutic use.
Métodos De Síntesis
The synthesis of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylacetophenone. The resulting compound is then reacted with piperidinecarboxylic acid to form 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. This synthesis method has been optimized to produce high yields of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide with good purity.
Aplicaciones Científicas De Investigación
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have potential as an anti-cancer agent.
Propiedades
IUPAC Name |
1-[2-(3-methylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-2-4-13(9-11)20-10-14(18)17-7-5-12(6-8-17)15(16)19/h2-4,9,12H,5-8,10H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRWPODOANPGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methylphenoxy)acetyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)


![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)